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molecular formula C10H18O B1205454 3,3-Dimethylcyclohexyl methyl ketone CAS No. 25304-14-7

3,3-Dimethylcyclohexyl methyl ketone

Cat. No. B1205454
M. Wt: 154.25 g/mol
InChI Key: DXIWBWIDAYBUDF-UHFFFAOYSA-N
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Patent
US04102928

Procedure details

A mixture of 1-acetyl-3,3-dimethylcyclohexane (156 grams, 1 mole), sodium hydroxide (60 grams, 1.5 moles), methallyl chloride (135 grams, 1.5 moles) and triethylamine (10 grams) is stirred and heated at 80°-84° C. for 12 hours. The reaction mass is cooled to room temperature. Water is added with stirring, and the aqueous layer is discarded. The organic layer is distilled to afford 1-acetyl-3,3-dimethylcyclohexane (62.4 gm), 1-acetyl-3,3-dimethyl-1-(2-methyl-2-propenyl) cyclohexane (80 gm) (NMR spectrum, FIG. 1; IR spectrum, FIG. 2) and 3,3-dimethyl-1-(4-methyl-4-pentenoyl) cyclohexane (8 gm).
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[OH-].[Na+].[CH2:14](Cl)[C:15](=[CH2:17])[CH3:16].C(N(CC)CC)C>O>[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[C:1]([C:4]1([CH2:16][C:15]([CH3:17])=[CH2:14])[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[CH3:10][C:6]1([CH3:11])[CH2:7][CH2:8][CH2:9][CH:4]([C:1](=[O:3])[CH2:2][CH2:16][C:15]([CH3:17])=[CH2:14])[CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
135 g
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80°-84° C. for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
with stirring
DISTILLATION
Type
DISTILLATION
Details
The organic layer is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62.4 g
Name
Type
product
Smiles
C(C)(=O)C1(CC(CCC1)(C)C)CC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
Name
Type
product
Smiles
CC1(CC(CCC1)C(CCC(=C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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